molecular formula C25H19NO B3177140 4'-(Diphenylamino)biphenyl-4-carbaldehyde CAS No. 133878-93-0

4'-(Diphenylamino)biphenyl-4-carbaldehyde

Cat. No.: B3177140
CAS No.: 133878-93-0
M. Wt: 349.4 g/mol
InChI Key: OFGINXFWJLDDPY-UHFFFAOYSA-N
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Description

“4’-(Diphenylamino)biphenyl-4-carbaldehyde”, also known as DPAC, is a molecule that has garnered extensive interest in the field of chemistry and biotechnology. It has a molecular formula of C25H19NO and a molecular weight of 349.42 g/mol .


Synthesis Analysis

The synthesis of “4’-(Diphenylamino)biphenyl-4-carbaldehyde” involves several steps. In one method, (4-(diphenylamino)phenyl)boronic acid, 4-bromobenzaldehyde, Pd(PPh3)4, K2CO3 aqueous, and ethanol are added to toluene and refluxed in an argon atmosphere for 24 hours . The solution is then cooled to room temperature and extracted with CH2Cl2. The extract is dried with anhydrous Na2SO4 and concentrated by rotary evaporation. The residue is purified by column chromatography to obtain the pure product as a white powder .


Molecular Structure Analysis

The molecular structure of “4’-(Diphenylamino)biphenyl-4-carbaldehyde” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving “4’-(Diphenylamino)biphenyl-4-carbaldehyde” are complex and involve multiple steps. For instance, it can be used in the synthesis of triphenylamine-based nanoporous organic polymers for highly efficient capture of SO2 and CO2 .


Physical and Chemical Properties Analysis

“4’-(Diphenylamino)biphenyl-4-carbaldehyde” has a boiling point of 530.2±43.0 °C and a density of 1.174±0.06 g/cm3 .

Scientific Research Applications

Fluorescence Probe for Homocysteine Detection

A study by Chu et al. (2019) developed a fluorescence probe, DBTC, which was synthesized using 4'-(Diphenylamino)biphenyl-4-carbaldehyde. This probe demonstrated high selectivity and sensitivity toward homocysteine (Hcy) detection, showcasing its potential application in researching the effects of Hcy in biological systems (Chu et al., 2019).

Dye Sensitized Solar Cells

Raju et al. (2019) explored the use of triphenylamine substituted styrene derivatives, including TPA-PHA and TPA-PFA, which are derivatives of this compound, in dye-sensitized solar cells (DSSCs). The study highlighted the potential of these compounds in photovoltaic applications (Raju et al., 2019).

Emission Solvatochromism

Diarra et al. (2021) designed a 4,6-distyrylpyrimidine chromophore with diphenylamino electron-donating groups, derived from this compound. This compound exhibited intense emission in various solvents, highlighting its application in sensing and photonic devices (Diarra et al., 2021).

Antibacterial and Antifungal Activities

Bawa et al. (2011) investigated the synthesis of diphenyl pyrazolylmethylanilines via reductive amination using this compound. These compounds exhibited considerable antifungal activity, suggesting their potential in antimicrobial research (Bawa et al., 2011).

Schiff Base Ligands in Metal Ion Chemistry

Constable et al. (2010) utilized compounds like this compound in the synthesis of Schiff base ligands for metal ion chemistry. The study highlighted their application in the construction of metal complexes (Constable et al., 2010).

Biological Evaluation of Arylthiophene-2-Carbaldehydes

Ali et al. (2013) synthesized a series of arylthiophene-2-carbaldehyde compounds, related to this compound, and evaluated their biological activities. The study provided insights into the potential therapeutic applications of these compounds (Ali et al., 2013).

Properties

IUPAC Name

4-[4-(N-phenylanilino)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO/c27-19-20-11-13-21(14-12-20)22-15-17-25(18-16-22)26(23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGINXFWJLDDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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